3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
The compound 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a benzyl group and at position 5 with a 1-(pyridin-3-ylsulfonyl)azetidin-3-yl moiety. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .
Properties
IUPAC Name |
3-benzyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-7-4-8-18-10-15)21-11-14(12-21)17-19-16(20-24-17)9-13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJRSHUEVBMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides in the presence of a base.
Attachment of the Pyridinylsulfonyl Group: This can be done via sulfonylation reactions using pyridine sulfonyl chlorides.
Formation of the Azetidinyl Group: This step may involve the cyclization of appropriate amine precursors under specific conditions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyridinylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Mycobacterium bovis | Active against both dormant and active states | |
| Escherichia coli | Moderate inhibition |
The mechanism of action often involves inhibition of critical enzymes or disruption of cell wall synthesis.
Anticancer Potential
The structural features of 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suggest potential as an anticancer agent. Studies indicate that oxadiazole derivatives can inhibit kinases involved in cancer progression. For instance, a study highlighted the design of novel oxadiazole derivatives aimed at inhibiting RET kinase, which is implicated in various cancers . The compound's ability to target specific enzymes may lead to selective cytotoxicity against cancer cells.
Antiparasitic Activity
Emerging research indicates that oxadiazole derivatives can exhibit antiparasitic properties. Compounds similar to this compound have shown efficacy against protozoan parasites such as Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis). These activities are often attributed to the inhibition of essential metabolic pathways within the parasites .
Case Studies
Several studies have documented the effects and applications of oxadiazole derivatives similar to this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, a series of 1,2,4-oxadiazoles were tested against resistant bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics like ampicillin and amoxicillin . This suggests a promising avenue for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives revealed that compounds with similar structures to this compound inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analog: BzODZ-Epyr (CAS 2205044-69-3)
Core Structure : 1,2,4-oxadiazole
Substituents :
- Position 3: Benzyl group
- Position 5: 1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl
Key Differences :
- Ring Strain : The azetidine in the target compound introduces higher ring strain compared to the pyrrolidine (five-membered ring) in BzODZ-Epyr. This strain may enhance metabolic stability or alter binding kinetics .
- Functional Groups : The pyridin-3-ylsulfonyl group in the target compound is a strong electron-withdrawing substituent, whereas BzODZ-Epyr features a lipophilic indole-pyrrolidine moiety. This difference likely impacts solubility and target affinity.
Triazole and Oxadiazole Derivatives from Antitumor Screening ()
Core Structures : [1,2,4]triazole and [1,3,4]oxadiazole
Substituents : Varied thiol, aryl, and alkyl groups.
Activity Comparison :
- The [1,2,4]triazole-3-thiol derivative exhibited cytotoxic activity against HCT-116 colon carcinoma cells comparable to Vinblastine (IC₅₀ ~ 0.8 µM) .
- Hypothesized Target Compound Activity : While direct data is unavailable, the pyridin-3-ylsulfonyl group may enhance target specificity (e.g., kinase inhibition) compared to thiol-based triazoles, which often act via redox mechanisms.
Thiazole-Tethered 1,2,4-Oxadiazoles ()
Core Structure : 1,2,4-oxadiazole with thiazole substituents.
Substituents : 3-aryl and 5-[(2-arylthiazol-4-yl)methyl] groups.
Key Contrasts :
- Biological Targets : Thiazole-oxadiazoles are often explored for antimicrobial activity, whereas sulfonyl-azetidine derivatives may target enzymes like sulfotransferases or kinases .
Comparative Data Table
Biological Activity
3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1351610-85-9 |
| Molecular Formula | C₁₇H₁₆N₄O₃S |
| Molecular Weight | 356.4 g/mol |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | Moderate activity observed |
| Mycobacterium tuberculosis | MIC = 4–8 µM |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Oxadiazole derivatives are also recognized for their anticancer properties. Several studies have demonstrated that these compounds can inhibit tumor growth by targeting specific cellular pathways:
-
Mechanisms of Action :
- Inhibition of telomerase and histone deacetylase.
- Induction of apoptosis in cancer cell lines.
- Case Studies :
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of oxadiazole derivatives. For instance, certain derivatives have been evaluated for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases:
| Compound | GSK-3β Inhibition IC₅₀ (µM) | Neuroprotective Activity |
|---|---|---|
| Compound 5e | 1.52 | Moderate |
| Compound 10b | 0.19 | Significant |
These compounds were shown to enhance glucose consumption and reduce reactive oxygen species (ROS) formation in neuronal cells, suggesting their potential utility in treating conditions like Alzheimer's disease .
Q & A
Q. Example Reaction Optimization :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 80°C, 6h | 65–78 | |
| Sulfonylation | Pyridine-3-sulfonyl chloride, DCM, RT | 85 |
How is the structural integrity of this compound confirmed in crystallographic studies?
Basic
X-ray crystallography is the gold standard. Key steps include:
Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
Validation : Use checkCIF to validate geometry (e.g., bond angles, torsion angles) and flag outliers .
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Dihedral Angle (Oxadiazole vs. Benzyl) | 80.2° | |
| R-Factor | 0.039 |
How can researchers design derivatives to enhance biological activity?
Advanced
Focus on structure-activity relationship (SAR) studies:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve receptor binding .
- Azetidine Optimization : Vary sulfonyl groups (e.g., tosyl vs. mesyl) to modulate lipophilicity and metabolic stability .
- Biological Assays : Use in vitro cytotoxicity (MTT assay) and receptor binding (CB1/CB2 for cannabinoid activity) to prioritize derivatives .
How to resolve contradictions in biological activity data between in vitro and in vivo studies?
Q. Advanced
Purity Verification : Confirm compound purity (>95%) via HPLC and mass spectrometry .
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
Orthogonal Assays : Use SPR (surface plasmon resonance) for direct target engagement validation .
What methodological steps ensure accurate regioselectivity in oxadiazole synthesis?
Q. Methodological
- Temperature Control : Maintain 80–100°C during cyclization to favor 1,2,4-oxadiazole over 1,3,4-isomers .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites on the azetidine ring .
- Monitoring : Track reaction progress via TLC (silica gel, hexane:EtOAc) and LC-MS for intermediate characterization .
How to optimize reaction yields in multi-step syntheses involving azetidine and oxadiazole moieties?
Q. Experimental Design
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation steps .
-
Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
-
Workflow :
Step Catalyst/Solvent Yield Improvement Sulfonylation DMAP in DCM 72% → 89% Cyclization DMF at 100°C 58% → 75%
What computational tools aid in predicting the pharmacological profile of this compound?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with cannabinoid receptors (e.g., CB1 PDB: 5TGZ) .
- ADMET Prediction : Employ SwissADME to estimate permeability (LogP), solubility, and CYP450 interactions .
- QSAR Models : Train models on oxadiazole derivatives to predict IC₅₀ values for cytotoxicity .
How to address challenges in characterizing unstable intermediates during synthesis?
Q. Methodological
- Low-Temperature NMR : Acquire ¹H NMR spectra at –40°C to stabilize reactive intermediates .
- In Situ IR : Monitor carbonyl stretching (1700–1750 cm⁻¹) to track cyclization progress .
- Trapping Agents : Use methyl triflate to stabilize transient amidoxime intermediates .
What are the best practices for validating synthetic routes to avoid byproducts?
Q. Experimental Design
-
DoE (Design of Experiments) : Vary reagent stoichiometry (1.0–1.5 eq) and temperature (60–100°C) to map optimal conditions .
-
Byproduct Analysis : Use HRMS to identify dimers or sulfonamide side products .
-
Scale-Up Protocol :
Parameter Lab Scale (mg) Pilot Scale (g) Reaction Time 6h 12h Yield 78% 68%
How to correlate crystallographic data with spectroscopic results for structural confirmation?
Q. Methodological
-
NMR vs. X-ray : Compare dihedral angles from X-ray with NOESY correlations (e.g., benzyl-proton proximity) .
-
IR Validation : Confirm oxadiazole ring formation via C=N stretches (1600–1650 cm⁻¹) .
-
Data Table :
Technique Key Observation Structural Insight ¹³C NMR 165 ppm (C=N) Oxadiazole core X-ray Planar ring geometry Confirms rigidity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
